Ensifentrine

Catalog No.
S541894
CAS No.
298680-25-8
M.F
C26H31N5O4
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensifentrine

CAS Number

298680-25-8

Product Name

Ensifentrine

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

RPL-554; RPL-554; RPL-554; LS-193,855; LS 193,855; LS 193,855; LS193855; LS193855; LS-193855.

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Description

The exact mass of the compound Ensifentrine is 477.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials

Several clinical trials have been conducted to investigate the efficacy and safety of ensifentrine in COPD patients. These trials have primarily focused on inhaled ensifentrine delivered via a nebulizer.

  • A Phase IIb study showed that all four doses of ensifentrine significantly improved lung function (measured by FEV1) and symptoms compared to placebo after four weeks of treatment [].
  • Two Phase III trials, ENHANCE-1 and ENHANCE-2, demonstrated that ensifentrine met the primary endpoint of statistically significant improvement in lung function compared to placebo over 24 weeks [, ].
  • Pooled data from ENHANCE-1 and ENHANCE-2 also showed that ensifentrine significantly reduced the rate and risk of COPD exacerbations [].

Future Research

  • The US Food and Drug Administration (FDA) recently accepted Verona Pharma's New Drug Application (NDA) for ensifentrine for the maintenance treatment of COPD []. A PDUFA date of June 26, 2024, has been assigned, indicating a potential decision from the FDA by then.
  • Two additional formulations of ensifentrine, a dry powder inhaler and a pressurized metered-dose inhaler, are also under investigation in Phase 2 trials for COPD [].
  • Research is ongoing to explore the potential application of ensifentrine for other respiratory diseases such as cystic fibrosis and asthma [].

Ensifentrine is a novel small molecule drug characterized as a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 enzymes. Its chemical name is N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea, with a molecular formula of C26H31N5O4 and an average molecular weight of 477.565 g/mol. This compound appears as a yellow to pale yellow crystalline powder that is practically insoluble in water .

The mechanism of action of ensifentrine involves the selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, leading to increased intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This results in various downstream signaling effects that contribute to its therapeutic benefits, particularly in respiratory conditions such as chronic obstructive pulmonary disease .

Starting from appropriate precursors to construct the complex pyrimidoisoquinoline structure. While specific synthetic pathways are proprietary and not fully disclosed in public literature, it generally includes steps like:

  • Formation of the pyrimidine ring.
  • Introduction of substituents such as methoxy groups.
  • Final coupling reactions to yield the complete molecule.

The synthesis must ensure high purity and yield due to the compound's intended therapeutic applications .

Ensifentrine exhibits significant biological activity as both a bronchodilator and an anti-inflammatory agent. Its dual inhibition of phosphodiesterases results in additive or synergistic effects compared to the inhibition of either enzyme alone. In vivo studies have shown that ensifentrine can produce potent relaxation effects on airway tissues pre-contracted by spasmogens such as histamine and carbachol .

Moreover, ensifentrine has been shown to enhance cystic fibrosis transmembrane conductance regulator-mediated chloride ion secretion in bronchial epithelial cells, thus improving mucociliary clearance. This property is particularly beneficial for patients with chronic obstructive pulmonary disease and other respiratory disorders .

Ensifentrine is primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated its efficacy in improving lung function (as measured by forced expiratory volume) and reducing exacerbation rates compared to placebo treatments. It has shown significant improvements in quality of life metrics for patients suffering from this condition .

Additionally, due to its anti-inflammatory properties, ensifentrine may have potential applications in other inflammatory diseases beyond respiratory conditions, although further research is required to establish these uses.

Interaction studies indicate that ensifentrine may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6. These interactions could influence the pharmacokinetics and efficacy of co-administered drugs. In clinical settings, careful monitoring is advised when ensifentrine is prescribed alongside other medications that are substrates for these enzymes .

Ensifentrine shares similarities with several other compounds that target phosphodiesterases or act as bronchodilators:

Compound NameMechanism of ActionUnique Features
RolipramSelective phosphodiesterase 4 inhibitorPrimarily targets only phosphodiesterase 4
TheophyllineNon-selective phosphodiesterase inhibitorAlso acts as a methylxanthine; has different side effects
RoflumilastSelective phosphodiesterase 4 inhibitorApproved for severe COPD; anti-inflammatory properties
AclidiniumLong-acting muscarinic antagonistFocuses on muscarinic receptors; different mechanism than ensifentrine

Ensifentrine's unique dual inhibition mechanism allows it to provide both bronchodilation and anti-inflammatory effects simultaneously, which may offer advantages over single-target therapies like rolipram or roflumilast .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.23760449 g/mol

Monoisotopic Mass

477.23760449 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3E3D8T1GIX

Mechanism of Action

Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4); it is also an activator of the cystic fibrosis transmembrane conductance regulator (CFTR). This drug has bronchodilatory and anti-inflammatory properties due to the dual inhibition; it also has mucous viscosity reduction and improved mucociliary clearance effects due to the CFTR activation. Ensifentrine is currently being investigated against COPD, cystic fibrosis, asthma, other respiratory diseases, and COVID-19.

Wikipedia

Ensifentrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Calzetta L, Cazzola M, Page CP, Rogliani P, Facciolo F, Matera MG. Pharmacological characterization of the interaction between the dual phosphodiesterase (PDE) 3/4 inhibitor RPL554 and glycopyrronium on human isolated bronchi and small airways. Pulm Pharmacol Ther. 2015 Jun;32:15-23. doi: 10.1016/j.pupt.2015.03.007. Epub 2015 Apr 18. PubMed PMID: 25899618.
2: Franciosi LG, Diamant Z, Banner KH, Zuiker R, Morelli N, Kamerling IM, de Kam ML, Burggraaf J, Cohen AF, Cazzola M, Calzetta L, Singh D, Spina D, Walker MJ, Page CP. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials. Lancet Respir Med. 2013 Nov;1(9):714-27. doi: 10.1016/S2213-2600(13)70187-5. Epub 2013 Oct 25. PubMed PMID: 24429275.
3: Wedzicha JA. Dual PDE 3/4 inhibition: a novel approach to airway disease? Lancet Respir Med. 2013 Nov;1(9):669-70. doi: 10.1016/S2213-2600(13)70211-X. Epub 2013 Oct 25. PubMed PMID: 24429260.
4: Calzetta L, Page CP, Spina D, Cazzola M, Rogliani P, Facciolo F, Matera MG. Effect of the mixed phosphodiesterase 3/4 inhibitor RPL554 on human isolated bronchial smooth muscle tone. J Pharmacol Exp Ther. 2013 Sep;346(3):414-23. doi: 10.1124/jpet.113.204644. Epub 2013 Jun 13. PubMed PMID: 23766543.
5: Gross N. The COPD pipeline XX. COPD. 2013 Feb;10(1):104-6. doi: 10.3109/15412555.2013.766103. PubMed PMID: 23413896.
6: Gross NJ. The COPD Pipeline XIV. COPD. 2012 Feb;9(1):81-3. doi: 10.3109/15412555.2012.646587. PubMed PMID: 22292600.
7: Boswell-Smith V, Spina D, Oxford AW, Comer MB, Seeds EA, Page CP. The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6, 7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquino lin-4-one]. J Pharmacol Exp Ther. 2006 Aug;318(2):840-8. Epub 2006 May 8. PubMed PMID: 16682455.

Explore Compound Types